An In-depth Technical Guide on the Chemical Properties of 1-methyl-1H-1,2,3-triazole
An In-depth Technical Guide on the Chemical Properties of 1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-1,2,3-triazole is a five-membered heterocyclic aromatic compound containing three adjacent nitrogen atoms, with a methyl group substituted at the 1-position of the triazole ring. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and diverse biological activities. The 1,2,3-triazole core is a key structural motif in numerous pharmaceuticals, attributed to its stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups. This technical guide provides a comprehensive overview of the core chemical properties of 1-methyl-1H-1,2,3-triazole, including its synthesis, physical and spectroscopic characteristics, and reactivity.
Core Chemical and Physical Properties
1-methyl-1H-1,2,3-triazole is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃ | [1] |
| Molecular Weight | 83.09 g/mol | [1] |
| CAS Number | 16681-65-5 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | Not explicitly found for 1-methyl derivative. The parent 1H-1,2,3-triazole has a boiling point of 203 °C. | [2] |
| Melting Point | Not explicitly found for 1-methyl derivative. The parent 1H-1,2,3-triazole has a melting point of 21-24 °C. | [1] |
| pKa of Conjugate Acid | ~1.25 | [3] |
Synthesis
The synthesis of 1-methyl-1H-1,2,3-triazole can be achieved through the methylation of the parent 1H-1,2,3-triazole. The methylation can lead to a mixture of N1 and N2-methylated isomers, and the regioselectivity is influenced by the reaction conditions. A general and adaptable protocol for the N-methylation of a triazole ring is detailed below.
Experimental Protocol: N-Methylation of 1H-1,2,3-triazole
This protocol is adapted from a general procedure for the N-methylation of triazole derivatives.[4][5]
Materials:
-
1H-1,2,3-triazole
-
Anhydrous Methanol
-
Sodium Methoxide (25% solution in methanol)
-
Methyl Iodide
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexane for elution
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1H-1,2,3-triazole (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Slowly add sodium methoxide (1.05 equivalents) dropwise to the cooled solution over 10 minutes. Stir the mixture at 0 °C for an additional 20 minutes.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. To the residue, add dichloromethane and a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, which may contain a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Logical Workflow for Synthesis and Purification:
Spectroscopic Properties
The structural elucidation of 1-methyl-1H-1,2,3-triazole relies on various spectroscopic techniques. The expected data is summarized in the following tables.
1H and 13C NMR Spectroscopy
| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~4.1 | s | - | N-CH₃ | |
| ~7.6 | d | ~1.0 | H-5 | |
| ~7.8 | d | ~1.0 | H-4 |
| 13C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~36 | N-CH₃ | |
| ~125 | C-5 | |
| ~134 | C-4 |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented here are estimations based on related structures and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1600-1400 | Medium-Weak | C=C and C=N stretching (ring) |
| ~1220 | Medium | N-N=N stretch |
| ~1190 | Medium | C-N stretch |
| ~830 | Medium | =C-H out-of-plane bend (triazole ring) |
Note: These are expected characteristic absorption bands. Experimental spectra should be consulted for precise peak positions and intensities.[6][7]
Mass Spectrometry
The mass spectrum of 1-methyl-1H-1,2,3-triazole is expected to show a molecular ion peak ([M]⁺) at m/z 83. The fragmentation pattern is influenced by the stability of the triazole ring and can involve the loss of neutral molecules such as N₂, HCN, and CH₃CN.
| m/z | Proposed Fragment |
| 83 | [C₃H₅N₃]⁺ (Molecular Ion) |
| 55 | [M - N₂]⁺ |
| 56 | [M - HCN]⁺ |
| 42 | [M - CH₃CN]⁺ |
Note: The relative intensities of the fragment ions will depend on the ionization method and energy.[8]
Reactivity
The 1,2,3-triazole ring is a stable aromatic system. The reactivity of 1-methyl-1H-1,2,3-triazole is characterized by reactions of the triazole ring and the methyl group.
Ring Reactivity
-
Cycloaddition Reactions: The parent 1H-1,2,3-triazole is formed via the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[9] Substituted 1,2,3-triazoles can also participate in cycloaddition reactions, although the aromaticity of the ring makes it less reactive as a dipole or dipolarophile compared to non-aromatic analogues.
-
Electrophilic and Nucleophilic Substitution: The triazole ring is generally resistant to electrophilic substitution. However, activation of the ring, for example by N-oxidation, can facilitate substitution reactions. Nucleophilic substitution can occur on triazole rings bearing leaving groups.
Methyl Group Reactivity
The methyl group can be a site for functionalization, although this typically requires harsh conditions or specific activation.
General Reactivity Overview:
Applications in Drug Development
The 1,2,3-triazole moiety is a prominent scaffold in a variety of biologically active compounds. Its stability, hydrogen bonding capability, and dipole moment make it a favorable linker and pharmacophore in drug design. While specific biological targets for 1-methyl-1H-1,2,3-triazole are not extensively documented in the provided search results, the broader class of 1,2,3-triazoles has been shown to exhibit a wide range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[10][11] For instance, some 1,2,3-triazole derivatives act as inhibitors of thymidylate synthase, an important target in cancer chemotherapy.[12]
Potential Role in Signaling Pathways:
Given the diverse biological activities of 1,2,3-triazole derivatives, it is plausible that they can modulate various cellular signaling pathways. For example, by inhibiting key enzymes like kinases or interfering with protein-protein interactions, these compounds could impact pathways involved in cell proliferation, apoptosis, and inflammation. Further research is needed to elucidate the specific mechanisms of action for 1-methyl-1H-1,2,3-triazole.
Hypothetical Signaling Pathway Modulation:
Conclusion
1-methyl-1H-1,2,3-triazole is a fundamental heterocyclic compound with a rich chemistry. Its synthesis is accessible through the methylation of 1H-1,2,3-triazole, and its structure can be readily characterized by standard spectroscopic methods. While the triazole ring itself is relatively stable, it can participate in a range of chemical transformations, making it a versatile building block in organic synthesis. The broader family of 1,2,3-triazoles holds significant promise in drug discovery, and further investigation into the specific biological activities and mechanisms of action of 1-methyl-1H-1,2,3-triazole is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its core chemical properties to aid researchers and scientists in their endeavors.
References
- 1. Buy 1H-1,2,3-Triazole | 288-35-7 [smolecule.com]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. pubs.aip.org [pubs.aip.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
